molecular formula C38H68O5Si2 B2501742 Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este CAS No. 413571-27-4

Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este

Cat. No. B2501742
CAS RN: 413571-27-4
M. Wt: 661.127
InChI Key: JYUVYDXFZCBMDX-LVMQTPCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este is a useful research compound. Its molecular formula is C38H68O5Si2 and its molecular weight is 661.127. The purity is usually 95%.
BenchChem offers high-quality Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Methodologies

Alkoxycarbonylation of Unsaturated Phytogenic Substrates : Research has explored the synthesis of esters through alkoxycarbonylation of unsaturated substrates, highlighting the importance of using alternative feedstocks for chemical industry applications, including resource-saving and environmental safety improvements. This methodology could be relevant for synthesizing complex esters or modifying the compound for specific applications (Sevostyanova & Batashev, 2023).

Biological Activity

Caffeic Acid and Its Derivatives : Studies on caffeic acid phenethyl ester (CAPE) and related compounds demonstrate a wide range of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective effects. These findings could be indicative of the potential health-related applications of similarly structured compounds (Tolba et al., 2013).

Material Science Applications

Conversion of Biomass to Furan Derivatives : The transformation of biomass into valuable chemicals like 5-hydroxymethylfurfural (HMF) and its derivatives represents a significant area of research with implications for sustainable materials and fuels. This research area might offer insights into how complex organic compounds could be utilized or synthesized from renewable resources (Chernyshev et al., 2017).

properties

IUPAC Name

ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H68O5Si2/c1-15-40-35(39)22-24-41-28(3)32-20-21-33-29(17-16-23-38(32,33)10)18-19-30-25-31(42-44(11,12)36(4,5)6)26-34(27(30)2)43-45(13,14)37(7,8)9/h18-19,28,31-34H,2,15-17,20-26H2,1,3-14H3/b29-18+,30-19-/t28-,31+,32+,33-,34-,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUVYDXFZCBMDX-LVMQTPCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCO[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H68O5Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este

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